ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Overview
Description
The compound contains a trifluoromethyl group (-CF3), a pyrazole ring, and a thiazole ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The compound has a complex structure with a trifluoromethyl group attached to a pyrazole ring, which is further connected to a thiazole ring via an ethyl linker. The trifluoromethyl group is known to significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions. It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure to the compound , are widely used in the agrochemical industry . They are particularly effective in protecting crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and 1,2,4-triazoles are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These compounds are likely used to treat or prevent diseases in animals.
Functional Materials
Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of functional materials . The unique properties of these compounds make them suitable for various applications.
Ligand Chemistry
1,2,4-Triazoles, especially those with trifluoromethyl substitutions, are used in ligand chemistry . They can act as ligands, binding to metal ions to form coordination compounds.
Biological Receptor Modulation
Triazoles can act as hydrogen bond acceptors or donors at the active site of biological receptors, modulating their activity . This makes them useful in the development of drugs and other bioactive compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that many bioactive compounds work through a mechanism based on the nucleophilic attack
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound may also have potential therapeutic applications in neurodegenerative diseases and inflammation.
Future Directions
Trifluoromethyl groups are widely used in the pharmaceutical and agrochemical industries, and their use is expected to continue to grow . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic compounds, as well as exploring new applications for these compounds .
properties
IUPAC Name |
ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-3-19-9(18)7-5-20-10(15-7)17-8(11(12,13)14)4-6(2)16-17/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXTZLQAZZRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326598 | |
Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955975-47-0 | |
Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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